molecular formula C4H8OS B1363153 [(Methylthio)methyl]oxirane CAS No. 45378-62-9

[(Methylthio)methyl]oxirane

Cat. No. B1363153
CAS RN: 45378-62-9
M. Wt: 104.17 g/mol
InChI Key: OSIXFNQHNPOVIA-UHFFFAOYSA-N
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Description

[(Methylthio)methyl]oxirane is a chemical compound with the molecular formula C4H8OS . It has an average mass of 104.171 Da and a monoisotopic mass of 104.029587 Da .


Synthesis Analysis

The synthesis of [(Methylthio)methyl]oxirane and similar compounds has been a subject of research. For instance, oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Another study discussed the domino ring opening/cyclization of oxiranes for the synthesis of functionalized 2H-pyran-5-carboxylate .


Molecular Structure Analysis

The molecular structure of [(Methylthio)methyl]oxirane consists of a three-membered oxirane ring with a methylthio (CH3-S-) group attached . The InChI representation of the molecule is InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

[(Methylthio)methyl]oxirane has a density of 1.1±0.1 g/cm³, a boiling point of 143.8±13.0 °C at 760 mmHg, and a vapor pressure of 6.6±0.3 mmHg at 25°C . It has a molar refractivity of 28.2±0.3 cm³, a polar surface area of 38 Ų, and a polarizability of 11.2±0.5 10^-24 cm³ .

Scientific Research Applications

Optical Resolution in Synthesis

  • Optical Resolution for Antifungal Agent Synthesis : [(Methylthio)methyl]oxirane derivatives have been used in the synthesis of biologically active enantiomers of antifungal agents. A notable application is the synthesis of SM-9164, an enantiomer of antifungal agent SM-8668. This process involved optical resolution methods that efficiently prepared the active isomer from m-difluorobenzene (Miyauchi & Ohashi, 1995).

Analytical Chemistry Applications

  • Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative of [(Methylthio)methyl]oxirane, serves as a chiral resolution reagent. It is effective in analyzing scalemic mixtures of amines through regioselective ring-opening reactions, which can be quantified using NMR and HPLC (Rodríguez-Escrich et al., 2005).

Photoelectron Spectroscopy

  • Spectroscopic Study : Photoelectron spectra of substituted oxiranes, including those with [(Methylthio)methyl] groups, have been studied to understand the effects of various substituents on ionization potentials. This research provides insights into the electronic structures of these compounds (McAlduff & Houk, 1977).

Chemical Physics

  • Circular Dichroism Spectroscopy : Studies involving circular dichroism spectroscopy of methylthio substituted oxiranes have been conducted. These studies contribute to our understanding of the optical properties of these compounds, which is valuable in fields like stereochemistry (Carnell et al., 1991).

Reaction Mechanics

  • Catalytic Hydrogenation Studies : Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its methyl derivatives. These studies shed light on the reaction mechanisms and the products formed, such as ethanol and propan-1-ol, when using catalysts like aluminium chloride (Kuevi et al., 2012).

Material Science

  • Polymerization Research : Enzymatic ring-opening polymerization of oxiranes has been explored for producing polyesters and polyethers. This research has implications for the development of new materials and polymers (Soeda et al., 2002).

Environmental Chemistry

  • Reaction with Atmospheric Compounds : Studies on the reactions of NO3 withselected acyclic monoalkenes, including those involving oxirane derivatives, are important in understanding atmospheric chemistry. These reactions can lead to products like oxiranes, nitroxy-carbonyl compounds, and ketones or aldehydes, which are significant in environmental contexts (Berndt & Böge, 1995).

Quantum Mechanics in Chemical Analysis

  • Protonation Studies : Research on the protonation of methyl oxiranes, including topological analysis, has been performed. These studies, focusing on electron densities and charge transfer processes, are crucial in understanding the chemical behavior of these molecules (Vila & Mosquera, 2003).

Applied Chemistry in Industrial Processes

  • Epoxidation in Microreactors : The epoxidation of methyl oleate in TiO2 coated-wall capillary microreactors demonstrates the practical application of oxirane derivatives in industrial chemical processes. This research contributes to the development of more efficient and sustainable chemical production methods (Phimsen et al., 2017).

Surface Chemistry

  • Interaction with Silicon Surfaces : Studies on the reaction mechanism and regioselectivity of methyl oxirane on silicon surfaces provide insights into surface chemistry and material science. This research is important for understanding and developing semiconductor technologies (Mao et al., 2014).

Biochemistry and Molecular Modeling

  • Inhibition Mechanism Studies : Computational studies on the inhibition mechanisms of matrix metalloproteinase 2 by oxirane analogues contribute to the understanding of biochemical interactions and drug design (Tao et al., 2009).

properties

IUPAC Name

2-(methylsulfanylmethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIXFNQHNPOVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963377
Record name 2-[(Methylsulfanyl)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Methylthio)methyl]oxirane

CAS RN

45378-62-9
Record name 2-[(Methylthio)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45378-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Methylthio)methyl)oxirane
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Record name 2-[(Methylsulfanyl)methyl]oxirane
Source EPA DSSTox
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Record name [(methylthio)methyl]oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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